molecular formula C8H10ClNO2S B7935345 4-Chloro-2-(methanesulfonylmethyl)aniline

4-Chloro-2-(methanesulfonylmethyl)aniline

Cat. No.: B7935345
M. Wt: 219.69 g/mol
InChI Key: KMNMDANMGPDCKU-UHFFFAOYSA-N
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Description

4-Chloro-2-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a methanesulfonylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methanesulfonylmethyl)aniline typically involves the reaction of 4-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Chloroaniline+Methanesulfonyl chlorideThis compound\text{4-Chloroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Chloroaniline+Methanesulfonyl chloride→this compound

The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methanesulfonylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-(methanesulfonylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methanesulfonylmethyl)aniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The methanesulfonylmethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Similar structure but lacks the methanesulfonylmethyl group.

    4-Chloro-2-nitroaniline: Contains a nitro group instead of a methanesulfonylmethyl group.

    4-Chloro-3-(methanesulfonylmethyl)aniline: Similar but with the methanesulfonylmethyl group at the 3-position.

Uniqueness

4-Chloro-2-(methanesulfonylmethyl)aniline is unique due to the presence of both the chlorine atom and the methanesulfonylmethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.

Properties

IUPAC Name

4-chloro-2-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNMDANMGPDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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